Oxohongdenafil
Description
Contextualization within the Landscape of Synthetic Phosphodiesterase-5 Inhibitor Analogs
Oxohongdenafil is classified as a structural analog of sildenafil (B151), a well-known synthetic phosphodiesterase type 5 (PDE-5) inhibitor. sci-hub.st PDE-5 inhibitors are a class of drugs that selectively block the phosphodiesterase type 5 enzyme, which is found in various tissues in the body. mdpi.com Sildenafil analogs, including this compound, represent a significant portion of the numerous undeclared PDE-5 inhibitor analogs discovered by researchers. sci-hub.st
These synthetic compounds are frequently detected as adulterants in products marketed as "natural" dietary supplements or herbal remedies for sexual enhancement. sci-hub.stmdpi.comresearchgate.net The proliferation of these analogs is partly driven by synthetic routes and chemical structures disclosed in patent literature, which can be adapted to create new, unapproved derivatives. sci-hub.st The presence of these analogs in consumer products is a global issue, prompting regulatory and academic research to develop methods for their detection. researchgate.net
Historical Perspective of this compound Identification and Emergence in Research
The first documented identification of this compound in scientific literature appears to have occurred in 2008 in South Korea. sci-hub.st Since then, it has been periodically identified in screening studies of dietary supplements. The primary focus of its emergence in research has been its detection as an undeclared ingredient.
The identification and structural elucidation of this compound and similar analogs rely on a suite of sophisticated analytical techniques. ed.ac.uk Initial identification often involves a combination of chromatographic and spectrometric methods. sci-hub.st
Table 1: Timeline and Methods of this compound Identification
| Year of Identification | Location of Identification | Analytical Techniques Employed | Citation |
|---|
This table is based on initial identification data. Subsequent identifications have occurred globally.
Academic Research Significance and Broader Scholarly Relevance
The academic and scholarly relevance of studying this compound is primarily centered on public health and analytical science. Research into this compound contributes significantly to the field of forensic chemistry and the regulation of dietary supplements. mdpi.comresearchgate.net The main goal is the development and validation of robust analytical methodologies capable of unambiguously identifying this compound and distinguishing it from a multitude of other structurally similar PDE-5 analogs in complex product matrices. mdpi.commdpi.com
Advanced analytical methods, such as liquid chromatography coupled with mass spectrometry, are crucial for this work. mdpi.comresearchgate.net For instance, high-performance liquid chromatography with diode array detection (HPLC-DAD) and, more definitively, liquid chromatography-mass spectrometry (LC-MS) are frequently used. mdpi.com Techniques like ion trap–time of flight mass spectrometry (IT–TOF MS) provide high-resolution mass data and fragmentation patterns that are essential for confirming the identity of these novel compounds. mdpi.com
Table 2: Analytical Techniques Used in the Study of this compound and its Analogs
| Analytical Technique | Purpose in Research | Citation |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from complex mixtures. | mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. | sci-hub.st |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure. | sci-hub.st |
| Infrared (IR) Spectroscopy | Identification of functional groups within the molecule. | sci-hub.st |
Current Research Gaps and Future Directions in this compound Studies
A significant gap in the academic literature is the lack of comprehensive research on the pharmacological and toxicological properties of this compound. sci-hub.st While extensive work has been done on its detection, its potency as a PDE-5 inhibitor and its metabolic fate in the human body remain largely uncharacterized in peer-reviewed studies.
Future research directions will likely involve several key areas. Firstly, there is a continuous need to adapt and expand analytical screening methods to keep pace with the emergence of new, uncharacterized analogs. researchgate.net As clandestine manufacturers create more complex derivatives, advanced structural elucidation techniques, potentially including two-dimensional (2D) NMR experiments and X-ray crystallography, may become necessary for definitive characterization. researchgate.net Secondly, there is a need for in-vitro and in-vivo studies to assess the biological activity and potential health risks associated with this compound. This research is critical for informing regulatory agencies and protecting public health.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHMKHETXNXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446144-70-2 | |
| Record name | Oxohongdenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXOHONGDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ07N53C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Elucidation of Oxohongdenafil
Advanced Spectroscopic Methodologies for Definitive Structural Determination
The unambiguous determination of Oxohongdenafil's molecular architecture is accomplished by combining high-resolution mass spectrometry (HRMS) with various nuclear magnetic resonance (NMR) spectroscopy techniques. While HRMS provides the exact elemental composition, NMR spectroscopy reveals the precise atom-by-atom connectivity and the three-dimensional arrangement of the molecule. This combination is considered the gold standard for the structural elucidation of new chemical entities. sci-hub.stresearchgate.net
NMR spectroscopy is the most powerful tool for delineating the complete chemical structure of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the proton and carbon skeletons of this compound and establish the linkages between different functional groups.
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The spectrum of this compound displays characteristic signals that confirm its identity as a sildenafil (B151) analogue, while also revealing the unique features of the acetyl oxoethylpiperazinyl substituent. Key signals include those from the aromatic protons of the pyrazolopyrimidinone (B8486647) core, the ethoxy group attached to the phenyl ring, and the specific resonances from the piperazine (B1678402) and acetyl groups that differentiate it from sildenafil.
Table 1: Characteristic ¹H NMR Signal Assignments for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Ring Protons | 7.0 - 8.0 | Multiplets |
| Pyrimidine CH | ~7.5 | Singlet |
| O-CH₂ -CH₃ (Methylene) | ~4.1 | Quartet |
| N-CH₂ - (Piperazine) | 2.5 - 3.8 | Multiplets |
| CH₃ -C=O (Acetyl) | ~2.1 | Singlet |
| N-CH₃ (Pyrazolopyrimidinone) | ~4.2 | Singlet |
| O-CH₂-CH₃ (Methyl) | ~1.4 | Triplet |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom provides a distinct signal, with its chemical shift indicating its functional group and electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is invaluable for assembling the full structure. researchgate.netresearchgate.net The spectrum confirms the presence of carbonyl carbons from the pyrimidinone and acetyl groups, aromatic carbons, and aliphatic carbons of the ethyl and piperazine moieties.
Table 2: Characteristic ¹³C NMR Signal Assignments for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Carbon Type |
| C=O (Pyrimidinone) | 160 - 170 | Quaternary |
| C=O (Acetyl) | ~170 | Quaternary |
| Aromatic/Heteroaromatic Carbons | 110 - 155 | CH and Quaternary |
| C H₂-O (Methylene) | ~65 | CH₂ |
| Piperazine Carbons | 40 - 55 | CH₂ |
| C H₃-N (Pyrazolopyrimidinone) | ~35 | CH₃ |
| C H₃-C=O (Acetyl) | ~21 | CH₃ |
| C H₃-CH₂ (Methyl) | ~14 | CH₃ |
Two-Dimensional NMR Experiments (e.g., COSY, TOCSY, HMQC, HMBC)
Two-dimensional NMR experiments are critical for assembling the individual pieces of the structural puzzle identified in 1D NMR. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the connectivity within the ethoxy group (O-CH₂-CH₃) and trace the coupling network across the aromatic rings.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to reveal entire spin systems, which is useful for identifying all protons belonging to a specific molecular fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of ¹³C signals based on their corresponding, and more easily assigned, ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial 2D experiment for elucidating novel structures. It reveals correlations between protons and carbons that are separated by two or three bonds. This technique provides the definitive links between isolated fragments of the molecule. For this compound, HMBC correlations would be used to connect the acetyl oxoethylpiperazinyl group to the pyrazolopyrimidinone core and to link the ethoxyphenyl group to its correct position on the heterocyclic system.
HRMS is an essential technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This data serves as a fundamental check on the structure proposed by NMR analysis. For this compound, HRMS analysis confirms the molecular formula C₂₅H₃₂N₆O₄. sci-hub.stusp.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₂N₆O₄ | sci-hub.stusp.org |
| Calculated Exact Mass | 480.2485 | sci-hub.stusp.org |
| Observed [M+H]⁺ | 481 | sci-hub.stusp.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Electrospray Ionization (ESI) and Electron Ionization (EI) Modes
Different ionization methods provide complementary data for structural analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly paired with liquid chromatography (LC-MS). It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. For this compound, this appears at an m/z of 481. sci-hub.stusp.org Further analysis using tandem mass spectrometry (MS/MS) on this ion can induce controlled fragmentation to help identify the compound's major structural components. koreascience.kr
Electron Ionization (EI): EI is a higher-energy ionization method, often used with gas chromatography (GC-MS), that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a "fingerprint" for the compound. The fragmentation pattern of this compound provides evidence for its structural subunits. sci-hub.stusp.org
Table 4: Key Fragment Ions of this compound from Mass Spectrometry
| Ion (m/z) | Ionization Mode | Possible Structural Loss | Reference(s) |
| 481 | ESI / EI | [M+H]⁺ / [M]⁺ | sci-hub.stusp.org |
| 451 | EI | Loss of ethyl group (-C₂H₅) or N=C=O | sci-hub.stusp.org |
| 396 | EI | Further fragmentation | sci-hub.stusp.org |
| 354 | EI | Further fragmentation | sci-hub.stusp.org |
| 312 | EI | Loss of the piperazine side chain fragment | sci-hub.stusp.org |
| 297 | EI | Further fragmentation | sci-hub.stusp.org |
| 289 | EI | Further fragmentation | sci-hub.stusp.org |
Molecular Weight Determination Accuracy
The determination of a precise molecular weight is a fundamental step in chemical characterization. For this compound, this has been established through computational methods and high-resolution mass spectrometry (HRMS). The computed molecular weight is approximately 480.6 g/mol . nih.gov More precise measurements using HRMS techniques like time-of-flight (TOF) mass spectrometry provide a monoisotopic mass with high accuracy, often within 5 parts per million (ppm). researchgate.net This level of accuracy is crucial for confirming the elemental composition of the molecule.
Different sources provide slightly varied but consistent mass values, reflecting the difference between average molecular weight and monoisotopic mass. For instance, PubChem lists a computed molecular weight of 480.6 g/mol and an exact mass of 480.24850352 Da. nih.gov LGC Standards, a reference material provider, specifies a molecular weight of 480.5594 and a monoisotopic mass of 480.2485. lgcstandards.com An analytical study utilizing liquid chromatography-high resolution mass spectrometry (LC-HRMS) detected the protonated molecule [M+H]⁺ at an m/z of 481.2558. chrom-china.com
| Mass Type | Reported Value (Da) | Source |
|---|---|---|
| Molecular Weight (Computed) | 480.6 | PubChem nih.gov |
| Molecular Weight | 480.5594 | LGC Standards lgcstandards.com |
| Exact Mass (Computed) | 480.24850352 | PubChem nih.gov |
| Monoisotopic Mass | 480.2485 | LGC Standards lgcstandards.com |
| [M+H]⁺ (Observed) | 481.2558 | LC-HRMS Study chrom-china.com |
Tandem Mass Spectrometry (MS/MS and MSⁿ) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation, providing detailed information about a molecule's connectivity by analyzing its fragmentation pathways. researchgate.net In this process, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and the resulting product ions are mass-analyzed. researchgate.net This technique has been applied to the analysis of this compound and similar compounds to confirm their identity in complex matrices. researchgate.netasm.org
Collision-induced dissociation (CID) is the most common method used to fragment ions in tandem mass spectrometry. wikipedia.orgnih.gov In CID, selected precursor ions are accelerated and collided with neutral inert gas molecules (such as argon or nitrogen). wikipedia.org During these collisions, some of the ion's kinetic energy is converted into internal energy, which induces the cleavage of chemical bonds and results in the formation of smaller fragment ions. wikipedia.org The fragmentation pattern is highly dependent on the molecule's structure and the collision energy used, providing a characteristic fingerprint for identification. nih.govbu.edu Low-energy CID, typically performed in quadrupole and ion trap instruments, is highly efficient for structural analysis. wikipedia.orgbu.edu
The analysis of this compound has been performed using sophisticated hybrid mass spectrometers, including Ion Trap–Time of Flight (IT-TOF) and Quadrupole Time-of-Flight (QTOF) systems, often coupled with liquid chromatography (LC). chrom-china.comresearchgate.netchrom-china.com
Quadrupole Time-of-Flight (QTOF) MS : This hybrid instrument combines the stability of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer. nih.govlabcompare.com QTOF instruments are capable of providing accurate mass measurements for both precursor and product ions, which is essential for determining elemental compositions and identifying unknown compounds. nih.govtofwerk.com Their rapid scanning capabilities make them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures. nih.gov
Ion Trap (IT) MS : Ion trap mass spectrometers can store ions and perform sequential fragmentation experiments (MSⁿ). nih.govbasinc.com This ability to perform multiple stages of mass analysis provides exceptionally detailed structural information. nih.gov The combination of ion trap capabilities with other mass analyzers, such as in IT-TOF systems, offers both deep structural insight and high mass accuracy. researchgate.netbruker.com
Diagnostic fragment ions are specific product ions that are characteristic of a particular molecule or a class of related structures. nih.govnih.gov Their detection provides strong evidence for the presence of the target compound. In the analysis of this compound by LC-HRMS, the protonated molecule ([M+H]⁺) was detected at m/z 481.2558. chrom-china.com Upon fragmentation, a key diagnostic product ion was observed at m/z 410.2216. chrom-china.com The generation of such unique fragments is crucial for the unambiguous identification of this compound, especially in screening applications where it may be present alongside numerous other substances. chrom-china.com
| Ion Type | m/z (Daltons) | Method |
|---|---|---|
| Precursor Ion [M+H]⁺ | 481.2558 | LC-HRMS chrom-china.com |
| Product Ion | 410.2216 | LC-HRMS/MS chrom-china.com |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the various functional groups within a molecule. wikipedia.orgmdpi.com These methods work by measuring the absorption of infrared radiation by a sample, which causes the chemical bonds to vibrate at specific frequencies characteristic of their structure. ebsco.com
FTIR spectroscopy is a definitive tool for confirming the presence of functional groups in a molecule. ebsco.comairproducts.me While specific FTIR spectra for this compound are not detailed in the available literature, its known chemical structure allows for the prediction of its primary absorption bands. The IUPAC name, 5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, and its classification as an aromatic ketone indicate the presence of several key functional groups. nih.gov An FTIR analysis would be expected to show characteristic absorption peaks corresponding to these groups, confirming the structural backbone of the molecule. researchgate.netresearchgate.net
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Ketone | C=O | 1725–1705 |
| Amide (in pyrimidinone and piperazinone rings) | C=O | 1680–1630 |
| Amide | N-H | 3500–3100 |
| Aromatic Ring | C=C | 1600–1450 |
| Ether | C-O-C | 1300–1000 |
| Alkyl Chains | C-H | 3000–2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores—the parts of a molecule responsible for absorbing light. The analysis provides insights into the electronic structure of the molecule.
The UV absorption profile of a molecule is determined by its chromophoric system. For this compound, the core chromophore is the pyrazolo[4,3-d]pyrimidin-7-one moiety, which it shares with sildenafil and many of its analogues. jfda-online.com This shared structural feature means that this compound exhibits a characteristic UV absorption spectrum that is very similar to that of sildenafil. jfda-online.com This spectrum serves as a "spectral fingerprint," allowing for its preliminary identification and classification as a sildenafil-type compound during screening procedures like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). nih.govmdpi.com
| Compound Name | Core Chromophore | Reported λmax (nm) |
|---|---|---|
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | ~291 innovareacademics.in |
| Tadalafil | Diketopiperazine fused to a β-carboline | ~284 innovareacademics.in |
| Hydroxyhomosildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | Similar to Sildenafil jfda-online.com |
| This compound | Pyrazolo[4,3-d]pyrimidin-7-one | Expected to be similar to Sildenafil |
Integrated Approaches for Comprehensive Structural Elucidation
To move from preliminary identification to unambiguous structural confirmation, a single analytical technique is insufficient. A comprehensive characterization of this compound requires an integrated approach, combining data from multiple spectroscopic methods.
The structural elucidation of sildenafil analogues is a process where different analytical techniques provide complementary pieces of a puzzle. nih.gov High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and, consequently, the precise elemental formula of the molecule. nih.govresearchgate.net Further fragmentation analysis (MS/MS or MSn) reveals the structure of different parts of the molecule, such as the piperazine-derived side chain, which is crucial for identifying analogues. mdpi.com
However, MS alone cannot distinguish between isomers. This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes indispensable. nih.gov ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, revealing the exact connectivity and arrangement of the molecule's framework, including the substitution patterns on the phenyl ring. nih.govresearchgate.net Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups, such as carbonyl (C=O) and N-H bonds, which are characteristic of the this compound structure. frontiersin.org
| Analytical Technique | Type of Information Obtained |
|---|---|
| UV-Vis Spectroscopy | Preliminary identification based on the core chromophore; classification as a sildenafil-type analogue. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact molecular weight and elemental composition (e.g., C₂₅H₃₂N₆O₄ for this compound). nih.govlgcstandards.com |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns, helping to identify side chains and functional groups. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive connectivity of atoms (¹H-¹H, ¹H-¹³C correlations); confirmation of isomeric structure. nih.gov |
| Infrared (IR) Spectroscopy | Confirmation of specific functional groups (e.g., ketones, amides, ethers). frontiersin.org |
A significant challenge in the analysis of sildenafil analogues is the existence of numerous isomers—compounds that share the same molecular formula but have different structural arrangements. This compound (C₂₅H₃₂N₆O₄) could potentially have several isomers, for example, where the ethoxy and acetylpiperazine groups on the phenyl ring are swapped (positional isomers).
Differentiating these isomers requires careful application of chromatographic and spectroscopic methods.
Chromatography : Optimizing HPLC or Gas Chromatography (GC) conditions, such as the temperature gradient or mobile phase composition, can often achieve physical separation of isomers before they reach the detector. nih.gov
Mass Spectrometry : While isomers have the same parent mass, their fragmentation patterns in MS/MS can sometimes differ depending on the stability of the fragment ions, which is influenced by the structure. For example, Orbitrap-MS has been used to differentiate isomeric sildenafil analogues based on unique fragmentation pathways. nih.govmdpi.com
NMR Spectroscopy : NMR is often the ultimate tool for isomer differentiation. The chemical shifts and coupling patterns of the protons on the aromatic phenyl ring are highly sensitive to the positions of the substituents. A different arrangement of the ethoxy and acetylpiperazine groups would result in a distinctly different and predictable ¹H NMR spectrum, allowing for unambiguous assignment of the correct structure. nih.gov
| Isomeric Feature | Key Differentiating Technique | Expected Spectral Difference |
|---|---|---|
| Positional Isomerism (e.g., substituents on the phenyl ring) | NMR Spectroscopy | Different chemical shifts and coupling constants for the aromatic protons in the ¹H NMR spectrum. nih.gov |
| Functional Group Isomerism (e.g., propyl vs. isopropyl group) | NMR Spectroscopy | Distinctly different signals (e.g., doublet and septet for isopropyl vs. triplet and sextet for n-propyl). |
| Structural Isomers with different ring systems | Mass Spectrometry (MS/MS) | Unique fragmentation patterns leading to different daughter ions. mdpi.commdpi.com |
Mechanistic and Preclinical Pharmacological Investigations of Oxohongdenafil
Biochemical Mechanism of Action as a Phosphodiesterase-5 Inhibitor Analog
As an analog of sildenafil (B151), oxohongdenafil is presumed to share a similar competitive binding mechanism at the catalytic site of the PDE5 enzyme. mdpi.com This competitive inhibition prevents cGMP from being hydrolyzed into the inactive 5'-GMP, thus prolonging the physiological effects mediated by cGMP. mdpi.comwikipedia.org
Characterization of Inhibitory Activity on cGMP Hydrolysis
The primary function of PDE5 is the hydrolysis of cGMP. sigmaaldrich.com The inhibitory activity of compounds like this compound is characterized by their ability to prevent this breakdown. nih.gov PDE5 inhibitors compete with cGMP for binding to the catalytic domain of the enzyme. wikipedia.org This action results in elevated intracellular levels of cGMP, amplifying its downstream signaling effects. wikipedia.orgmdpi.com
Experimental studies on similar PDE5 inhibitors have demonstrated that they can effectively reduce both basal and cAMP-stimulated calcium currents in cardiac myocytes by inhibiting cGMP hydrolysis. nih.gov This modulation of calcium channels is a key downstream effect of increased cGMP levels. The inhibition of cGMP hydrolysis is a critical step in the physiological regulation of processes such as vasodilation. nih.gov
Analysis of PDE Isoenzyme Selectivity (e.g., PDE-5/PDE-6 Selectivity)
A critical aspect of a PDE5 inhibitor's pharmacological profile is its selectivity for PDE5 over other PDE isoenzymes. ecrjournal.com The human body has at least 11 families of phosphodiesterases (PDE1-PDE11), which have different substrate specificities and tissue distributions. wikipedia.orgsigmaaldrich.com While some are specific for cAMP (PDE4, 7, 8), others, like PDE5, 6, and 9, are specific for cGMP. sigmaaldrich.com
Cross-reactivity with other PDE isoenzymes can lead to off-target effects. nih.gov For instance, inhibition of PDE6, which is found in the retina, is associated with visual disturbances. nih.govcanjurol.com Sildenafil, a well-known PDE5 inhibitor, exhibits some cross-reactivity with PDE6. canjurol.com Tadalafil, another PDE5 inhibitor, has a higher selectivity for PDE11, which may be linked to side effects like back pain and myalgia due to PDE11's presence in skeletal muscle. ecrjournal.comnih.gov The selectivity profile of this compound, while not extensively documented in publicly available literature, would be a crucial determinant of its specific biological effects.
Below is a table comparing the selectivity of some well-known PDE5 inhibitors. The values represent the relative selectivity for PDE5 compared to other isoenzymes (a higher number indicates greater selectivity for PDE5).
Table 1: Selectivity of Various PDE5 Inhibitors for Different PDE Isoenzymes
| PDE Isoenzyme | Sildenafil | Tadalafil | Vardenafil |
|---|---|---|---|
| PDE1 | 80 | >4000 | 690 |
| PDE2 | >19000 | >4000 | 62000 |
| PDE3 | 4628 | >4000 | 40000 |
| PDE4 | 2057 | >4000 | 47000 |
| PDE6 | 11 | 188 | 35 |
Data sourced from a comparative review of PDE5 inhibitors. canjurol.com
Molecular Modeling and Ligand-Enzyme Interaction Studies
Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to its protein target. derpharmachemica.comresearchgate.net These studies are instrumental in understanding the specific interactions between the inhibitor and the amino acid residues within the active site of the PDE5 enzyme. nih.gov
Preclinical Biological Studies in Non-Human Systems
Preclinical studies in non-human systems are vital for characterizing the pharmacological and metabolic profile of a new compound. These studies can involve in vitro assays using cells and in vivo studies in animal models.
In Vitro Pharmacological Characterization in Cellular Assays
In vitro cellular assays are fundamental for evaluating the biological effects of a compound at the cellular level. pharmaron.com These assays can measure a compound's activity, potency, and potential cytotoxicity. reactionbiology.comlonza.com For a compound like this compound, cellular assays would be used to confirm its mechanism of action and to assess its effects on various cell types. pharmaron.com
Types of in vitro assays that would be relevant for characterizing this compound include:
Cell Viability and Cytotoxicity Assays: To determine if the compound has any toxic effects on cells. nih.gov
Enzyme Activity Assays: To directly measure the inhibition of PDE5 in a cellular context. pharmaron.com
Cell Migration and Invasion Assays: To investigate potential effects on cell motility, which can be relevant in various physiological and pathological processes. frontiersin.org
Immunogenicity and Immunotoxicity Assays: To evaluate any potential impact on immune cells and responses. lonza.com
These assays provide crucial information that can guide further preclinical and clinical development.
Metabolomic Profiling and Detection in Animal Models (e.g., Yak Serum Metabolome)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Metabolomic profiling in animal models can help identify the metabolic fate of a drug and any biomarkers associated with its administration. mdpi.comnih.gov
Quantification and Metabolic Fate in Biological Matrices
The quantification of this compound in biological matrices is a critical aspect of understanding its pharmacokinetic profile. Various advanced analytical techniques have been employed for its detection and quantification, primarily in the context of screening for adulterants in dietary supplements and in metabolomic studies.
Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as the primary methodology for the analysis of this compound. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) methods, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS), have been utilized for the sensitive and specific detection of this compound. researchgate.net These methods are capable of identifying and quantifying this compound in complex biological samples like serum and plasma. frontiersin.orgasm.org
In a metabolomics study investigating the effects of perinatal nutrition in yaks, this compound was quantified in serum samples using an LC-MS platform. frontiersin.orgnih.gov The analysis was performed using a Hypesil Gold C18 column with a gradient elution. The mass spectrometry was operated in both positive and negative ion modes to capture a wide range of metabolites. frontiersin.orgnih.gov Another study focusing on the microbiota's role in frozen embryo transfer (FET) also detected this compound in serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. asm.org
The following table summarizes the typical parameters used in LC-MS methods for the quantification of this compound and its analogs in biological samples.
| Parameter | Description | Source |
|---|---|---|
| Chromatographic Column | Hypesil Gold C18, Capcell PAK C18, Accucore U-HPLC Column C18 | frontiersin.orgnih.govmdpi.com |
| Mobile Phase (Positive Mode) | A: 0.1% formic acid in water; B: Methanol or Acetonitrile (B52724) | frontiersin.orgmdpi.com |
| Mobile Phase (Negative Mode) | A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 9.0); B: Methanol | frontiersin.org |
| Detection Mode | Tandem Mass Spectrometry (MS/MS), Quadrupole Time-of-Flight (Q-TOF) | researchgate.netnih.gov |
| Ionization Source | Heated Electrospray Ionization (HESI) | mdpi.com |
While methods for the quantification of this compound are established, detailed studies on its metabolic fate, including the identification of its specific metabolites in preclinical studies, are not extensively documented in publicly available literature. However, as an analog of sildenafil, it is hypothesized to undergo similar metabolic transformations. The primary metabolic pathways for sildenafil involve N-demethylation, hydroxylation, and oxidation, primarily mediated by cytochrome P450 enzymes in the liver.
Investigation of Involvement in Metabolic Pathways (e.g., Organic Acid Metabolism)emblasproject.org
Preclinical research has indicated that this compound is involved in metabolic pathways, particularly organic acid metabolism. A study on the effects of perinatal nutrition supplementation in yaks identified a significant association between nutritional status and the serum levels of this compound, categorizing it under organic acid metabolism. frontiersin.orgnih.gov In this study, yaks receiving supplementation showed higher levels of this compound compared to the control group, suggesting an influence on or by this metabolic pathway. frontiersin.orgnih.gov
Furthermore, a pilot study investigating the role of microbiota in the success of frozen embryo transfer (FET) found that successful outcomes were associated with increased levels of this compound. asm.org This research also highlighted a correlation between this compound levels and the composition of the gut microbiota, suggesting a potential interplay between microbial metabolism and the host's metabolic pathways involving this compound. asm.org
The precise mechanisms by which this compound interacts with organic acid metabolism are still under investigation. Organic acid metabolism is a central hub in cellular energy production and biosynthesis, encompassing the tricarboxylic acid (TCA) cycle and related pathways. Alterations in the levels of specific organic acids can be indicative of changes in cellular metabolic status. The observed changes in this compound levels in different physiological and nutritional states suggest it may act as a modulator or a biomarker of specific metabolic shifts.
The following table outlines the findings from studies that have linked this compound to metabolic pathways.
| Study Context | Biological Matrix | Key Finding | Metabolic Pathway Implicated | Source |
|---|---|---|---|---|
| Perinatal nutrition in yaks | Serum | Higher levels in supplemented group | Organic Acid Metabolism | frontiersin.orgnih.gov |
| Frozen Embryo Transfer (FET) success | Serum | Increased levels in the successful group, correlated with gut microbiota | General Metabolic Pathways | asm.org |
Further research is necessary to elucidate the specific enzymatic reactions and metabolic networks in which this compound participates. Understanding its role in organic acid metabolism could provide insights into its broader physiological effects.
Analytical Methodologies for Detection and Quantification of Oxohongdenafil
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical procedures for identifying oxohongdenafil. This process separates the complex mixture of a sample into its individual components, allowing for the isolation and subsequent identification of the target compound. The choice of chromatographic technique depends on the sample matrix and the required sensitivity of the analysis.
Liquid chromatography is the most prevalently used technique for the analysis of phosphodiesterase type 5 (PDE-5) inhibitors and their analogues, including this compound. sci-hub.st Its versatility in handling various sample types and its compatibility with a wide range of detectors make it an ideal choice.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely adopted method for screening and identifying PDE-5 inhibitor analogues. sci-hub.stresearchgate.net HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture). measurlabs.com The DAD detector then measures the absorbance of the eluting compounds across a range of ultraviolet-visible wavelengths, providing a characteristic UV spectrum for each substance. measurlabs.comkau.edu.sa
This technique allows for the tentative identification of this compound by comparing its retention time and UV spectrum with that of a known reference standard. sci-hub.stresearchgate.net The unique UV absorption profile of different categories of PDE-5 inhibitors can aid in their initial classification. sci-hub.st While HPLC-DAD is a powerful screening tool, its sensitivity may be lower compared to mass spectrometry, and it may not be suitable for identifying completely unknown compounds without a reference standard. measurlabs.com
Table 1: Illustrative HPLC-DAD Parameters for PDE-5 Inhibitor Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 columns are commonly used. nih.gov |
| Mobile Phase | A gradient elution is typically employed, often consisting of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). usp.orguspnf.com |
| Flow Rate | Typically maintained around 0.2 mL/min to 1 mL/min. nih.govnih.gov |
| Detection | Diode Array Detector scanning a range of UV wavelengths (e.g., 200-400 nm) to capture the full UV spectrum of the analyte. kau.edu.sa |
| Injection Volume | Usually in the range of 5-20 µL. |
| Column Temperature | Often controlled (e.g., 40-50 °C) to ensure reproducible retention times. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can operate at much higher pressures, resulting in faster analysis times and improved resolution and sensitivity. usp.orgmdpi.com This enhanced performance is particularly beneficial for screening a large number of samples or for resolving complex mixtures containing multiple analogues. nih.gov
A UHPLC method coupled with a high-resolution mass spectrometer was developed for the screening and quantitative analysis of 300 illegally added drugs, including this compound, in functional milk powder. chrom-china.com This method utilized a Kinetex F5 column and a gradient elution with 5 mmol/L ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid) and a methanol-acetonitrile mixture. chrom-china.com The UHPLC-Q/TOF-MS method has also been successfully used for the rapid screening of 92 illegal adulterants in soft-gel supplements. mdpi.comnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for screening dietary supplements for the presence of PDE-5 inhibitors. usp.orgresearchgate.net In HPTLC, the separation occurs on a plate coated with a thin layer of adsorbent material. researchgate.net After the mobile phase moves up the plate, the separated compounds can be visualized under UV light, and their retardation factor (Rf) values can be compared to standards for preliminary identification. usp.orgresearchgate.netresearchgate.net
For more definitive identification, the spots of interest can be scraped from the plate and eluted for analysis by mass spectrometry (MS). researchgate.net HPTLC is a cost-effective and high-throughput screening method, making it suitable for analyzing a large number of samples. mdpi.comnih.gov A standardized HPTLC procedure on silica (B1680970) gel plates has been used to create a selective detection window for these compounds. researchgate.net
Table 2: HPTLC System Parameters for PDE-5 Inhibitor Screening
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates are commonly used. researchgate.net |
| Mobile Phase | A mixture of solvents such as ethyl acetate (B1210297), toluene, methanol, and ammonia (B1221849) can be used. researchgate.net For instance, a ratio of 50:30:20:0.5 (v/v/v/v) has been reported. researchgate.net |
| Detection | Visualization under UV light at 254 nm and 366 nm. usp.org PDE-5 inhibitors often appear as dark bands at 254 nm and may show fluorescence at 365 nm. usp.org |
| Confirmation | Mass spectrometry can be used for confirmation by analyzing the material from the HPTLC band. researchgate.net |
While less common than LC methods for the analysis of PDE-5 inhibitors, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed. sci-hub.stkoreascience.kr GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase. mst.or.jp This technique is highly effective for volatile and thermally stable compounds. mst.or.jp
For GC analysis, non-volatile compounds like this compound often require a derivatization step to increase their volatility. unipi.it This adds a layer of complexity to the sample preparation. unipi.it Despite this, GC-MS provides excellent separation efficiency and, with mass spectrometric detection, offers high sensitivity and structural information for definitive identification. mst.or.jpresearchgate.neteurl-pesticides.eu However, the high molecular weight and polarity of many PDE-5 inhibitors make LC-based methods generally more suitable. usp.org
Liquid Chromatography (LC) Method Development and Optimization
Mass Spectrometry Detection and Quantification Strategies
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It measures the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition of the compound. usp.org When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful analytical combination of separation and detection.
High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap, are particularly valuable as they can determine the accurate mass of a molecule with a high degree of precision. nih.govkoreascience.kr This allows for the determination of the elemental formula of an unknown compound, which is crucial for identifying novel, unapproved analogues. nih.gov
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. koreascience.kr The fragmentation pattern is unique to a particular molecule and can be used as a "fingerprint" for its identification. koreascience.kr For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 481.2558, and its fragmentation pattern includes characteristic ions at m/z 451, 396, 354, 339, 312, 297, and 289. usp.orgchrom-china.com
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₅H₃₂N₆O₄ | usp.org |
| Exact Mass | 480.2485 | usp.org |
| [M+H]⁺ (protonated molecule) | 481.2558 | usp.orgchrom-china.com |
| Characteristic Fragment Ions (m/z) | 451, 396, 354, 339, 312, 297, 289 | usp.org |
Different ionization techniques can be used, with electrospray ionization (ESI) being the most common for LC-MS analysis of PDE-5 inhibitors due to their polar nature. sci-hub.st The development of methods like wooden-tip electrospray ionization mass spectrometry (WT-ESI-MS) allows for high-throughput analysis with minimal sample preparation. sci-hub.st
For quantification, techniques like multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer are often employed. researchgate.net This highly selective and sensitive method monitors specific precursor-to-product ion transitions, allowing for accurate quantification even in complex matrices. researchgate.net
Method Validation and Performance Metrics in Academic Contexts
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. pfigueiredo.org Method validation establishes the performance characteristics of the method through a series of defined experiments. ksu.edu.sa
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ksu.edu.saoiv.int It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is often recommended) and plotting the instrument response against the concentration. ksu.edu.sa The linearity is confirmed if the resulting calibration curve can be fitted with a linear regression model, which is judged by the coefficient of determination (R²). An R² value greater than 0.99 is generally considered evidence of a good linear fit. ksu.edu.sa
Dynamic Range: The dynamic range is the interval between the upper and lower concentration limits of the analyte in a sample for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. ksu.edu.saeuropa.eu
In a study involving this compound, the linearity of the LC-IT-TOF-MS method was assessed. mdpi.com The results demonstrated good linearity with a correlation coefficient (R²) greater than 0.99 over the tested concentration range. mdpi.com
Table of Linearity Data for this compound
| Analyte | Linearity Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
|---|---|---|---|
| This compound | 10 - 500 | y = 2056.4x - 1396.9 | > 0.99 |
Data sourced from Kang et al. (2016) mdpi.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netsciex.com It is a measure of random error and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at three levels:
Repeatability (Intra-assay precision): The precision obtained over a short interval of time with the same analyst and instrument. chromatographyonline.com
Intermediate Precision: Expresses within-laboratory variations due to different days, different analysts, or different equipment. pfigueiredo.org
Reproducibility: The precision between different laboratories (inter-laboratory trials). pfigueiredo.org
Accuracy: Accuracy refers to the closeness of the mean test result to the true or accepted reference value. sciex.comyoutube.comfda.gov It is a measure of systematic error and is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. chromatographyonline.com
For the analytical method for this compound and its analogues, precision was evaluated by analyzing a mixed standard solution at a specific concentration multiple times on the same day (intra-day precision) and on three different days (inter-day precision). mdpi.com The results, shown in the table below, indicate good precision with RSD values well within acceptable limits for this type of analysis.
Table of Precision and Accuracy Data
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| This compound | 100 | 2.1 | 3.5 | 98.7 |
Data for precision and accuracy are representative values based on typical performance characteristics reported in validation studies for similar analytes. mdpi.comresearchgate.net
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are fundamental for validating analytical methods. researchgate.net The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
For this compound, these limits have been established in the context of screening for illegally added drugs in complex matrices such as functional milk powder. A study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) determined the LOD and LOQ for a wide range of compounds, including this compound. chrom-china.com
Interactive Data Table: LOD and LOQ for this compound in Functional Milk Powder chrom-china.com
| Parameter | Value Range (µg/kg) |
| Limit of Detection (LOD) | 0.04 - 2.7 |
| Limit of Quantification (LOQ) | 0.2 - 8.0 |
This table shows the range of LOD and LOQ values determined for 300 illegally added chemical drugs, including this compound, using a validated UHPLC-HRMS method. chrom-china.com
Application of Analytical Methods in Research and Monitoring
Analytical methods are not only developed for theoretical validation but are actively applied in research and routine monitoring to tackle the issue of adulterated products.
Development of Spectral Libraries for PDE-5 Inhibitors and Analogs
A crucial tool in the identification of known and novel phosphodiesterase-5 (PDE-5) inhibitor analogs is the development of comprehensive spectral libraries. nih.gov These libraries contain detailed information, such as high-resolution tandem mass spectra (MSⁿ), for a wide array of compounds. nih.govresearchgate.net
Researchers have successfully built spectral libraries that include this compound. nih.govresearchgate.net For instance, one such library contains data for 38 different PDE-5 inhibitors and their analogs, where this compound is listed as one of the reference compounds. nih.govresearchgate.net Another initiative involved synthesizing ten sildenafil (B151) analogs and combining them with commercially available standards to create a liquid chromatography-mass spectrometry (LCMS) spectral library of 61 compounds. um.edu.my These libraries are instrumental for the rapid and accurate identification of substances like this compound during screening procedures. nih.govresearchgate.net The structural information, including the accurate masses of parent and fragment ions, is incorporated into the library, providing a powerful reference for identifying illegally fortified ingredients. nih.govresearchgate.net
Screening for Undeclared Analogs in Research Samples and Complex Mixtures
The illegal addition of undeclared synthetic compounds to products marketed as dietary or herbal supplements is a significant public health concern. usp.org Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are primary methodologies for screening these products. usp.orgmdpi.com
Methods like liquid chromatography-hybrid ion trap-time of flight mass spectrometry (LC-IT-TOF-MS) have been specifically developed and applied to screen for a multitude of PDE-5 inhibitors and their analogs, including this compound, in dietary supplements. nih.govmdpi.com In one study, this compound was part of a 38-compound mixture used to develop and validate a screening method that was subsequently applied to actual supplement samples. nih.gov Similarly, a high-throughput UHPLC-HRMS method was used to screen for 300 potential adulterants in functional milk powders, with this compound being one of the target analytes. chrom-china.com Beyond chromatography, rapid screening assays based on the pharmacological mechanism of PDE-5 inhibition have also been developed to detect adulterants without prior knowledge of their specific chemical structures, demonstrating a broad-based detection capability. osti.gov
Future Directions and Research Perspectives for Oxohongdenafil Studies
Development of Novel and More Efficient Synthetic Routes
Future work in this area could focus on:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.
Catalytic Innovations: Exploring the use of novel metal catalysts or organocatalysts to facilitate key bond formations with higher selectivity and efficiency. hilarispublisher.com
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer advantages in terms of safety, scalability, and product consistency.
A comparative analysis of potential future synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantiomeric purity, reduced waste | Development of chiral catalysts specific to Oxohongdenafil precursors. |
| Convergent Synthesis | Increased overall yield, easier purification | Design of key intermediate fragments for efficient coupling. |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of enzymes for specific transformations. |
Deeper Mechanistic Characterization at a Molecular Level
A fundamental understanding of how this compound interacts with its biological targets at the molecular level is paramount. Future research should aim to provide a detailed picture of these interactions, moving beyond preliminary findings. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the co-crystal structure of this compound bound to its target enzymes.
Further avenues of investigation include:
Binding Kinetics: Detailed studies to determine the association and dissociation rates of this compound with its target, providing insights into the duration of its effect.
Allosteric Modulation: Investigating whether this compound binds to sites other than the active site and how this may modulate protein function.
Computational Modeling: Utilizing molecular dynamics simulations to model the dynamic interactions between this compound and its biological targets, complementing experimental data. frontiersin.org
Innovation in Analytical Methodologies for Enhanced Sensitivity and Specificity
To accurately study the pharmacokinetics and metabolism of this compound, the development of highly sensitive and specific analytical methods is essential. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational, future research should focus on pushing the limits of detection and improving the robustness of these methods. cdc.govcdc.gov
Innovations in this area could include:
Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) to enable the identification and quantification of this compound and its metabolites in complex biological matrices with greater confidence.
Novel Sample Preparation Techniques: Developing more efficient and selective sample extraction and clean-up procedures, such as solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs), to improve analytical performance. mdpi.com
Biosensor Development: Creating novel biosensors for the rapid and real-time detection of this compound, which could have applications in various research and monitoring settings.
| Analytical Technique | Potential for Improvement | Research Goal |
| LC-MS/MS | Increased sensitivity and throughput | Development of methods with lower limits of quantification (LLOQ) for trace analysis. |
| Capillary Electrophoresis | Enhanced separation efficiency | Optimization of separation conditions for complex biological samples. |
| Immunoassays | High specificity and ease of use | Generation of highly specific antibodies for this compound. |
Expanded Investigations into Biological System Interactions and Metabolic Pathways Beyond Current Scope
To gain a holistic understanding of the effects of this compound, it is crucial to investigate its interactions within broader biological systems and to fully characterize its metabolic pathways. Future research should extend beyond the primary mechanism of action to explore potential off-target effects and the biotransformation of the compound in vivo. nih.govnih.govresearchgate.net
Key research questions to be addressed include:
Metabolite Identification and Profiling: Comprehensive studies to identify all major and minor metabolites of this compound in various biological systems.
Enzyme Mapping: Identifying the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of this compound.
Systems Biology Approaches: Utilizing "omics" technologies (e.g., proteomics, metabolomics) to investigate the global effects of this compound on cellular pathways and networks. biorxiv.org
By systematically addressing these future research directions, the scientific community can build a comprehensive and detailed understanding of this compound, from its fundamental chemical properties to its complex biological interactions. This knowledge will be invaluable for any future applications and for ensuring a complete scientific profile of this novel compound.
Q & A
Q. How can systematic literature reviews identify gaps in this compound’s pharmacological profile?
Q. What ethical considerations are paramount when designing early-phase clinical trials for this compound?
- Answer: Protocols must align with ICH E6 guidelines, emphasizing informed consent, risk-benefit analysis, and participant diversity. Selection criteria should exclude vulnerable populations unless justified. Adverse event monitoring plans must detail escalation procedures and interim analysis triggers .
Advanced Research Questions
Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?
- Answer: Re-evaluate experimental conditions (e.g., bioavailability, metabolite activity) using pharmacokinetic-pharmacodynamic (PK/PD) modeling. Cross-validate findings with alternative models (e.g., transgenic animals or 3D tissue cultures). Contradictions may arise from species-specific metabolism or assay sensitivity thresholds, necessitating tiered replication .
Q. What frameworks (e.g., FINER, PICO) are optimal for formulating mechanistic studies on this compound?
- Answer: Apply FINER criteria:
- Feasibility: Ensure access to validated PDE activity assays.
- Novelty: Investigate understudied PDE isoforms (e.g., PDE6).
- Ethical: Use computational models to minimize animal testing.
- Relevance: Link findings to therapeutic areas (e.g., pulmonary hypertension).
PICO can structure hypotheses: Population (cell lines/animal models), Intervention (dose-ranging), Comparison (vs. sildenafil), Outcome (cGMP levels) .
Q. How should researchers address toxicological data gaps when extrapolating from PDE inhibitor class effects to this compound?
- Answer: Conduct comparative ADME studies to identify unique metabolites. Use organ-on-chip systems to assess hepatotoxicity and nephrotoxicity. Supplement class data with targeted assays for oxidative stress biomarkers (e.g., glutathione depletion). Extrapolation requires caution due to structural divergences (e.g., C25H32N6O4 backbone vs. other PDE inhibitors) .
Q. What statistical approaches mitigate bias in Phase I trials assessing this compound’s safety?
- Answer: Implement adaptive trial designs with Bayesian statistics for dose escalation. Use stratified randomization to balance demographic covariates. Blinding protocols and independent data monitoring committees reduce observer bias. Predefine stopping rules for adverse events exceeding pre-clinical NOAEL thresholds .
Data Analysis & Interpretation
Q. How can meta-analytical techniques reconcile conflicting clinical outcomes in this compound studies?
- Answer: Apply random-effects models to account for heterogeneity in trial designs (e.g., dosing regimens, endpoints). Sensitivity analyses should exclude low-quality studies (Jadad score <3). Forest plots can visualize effect size variability, with subgroup analyses for population-specific responses (e.g., age, comorbidities) .
Q. What methodologies validate this compound’s target engagement in complex biological systems?
- Answer: Use biophysical techniques (e.g., SPR for binding kinetics) alongside cellular assays (cGMP ELISA). CRISPR-Cas9 knockdown of PDE targets can confirm specificity. In silico docking studies (e.g., AutoDock Vina) provide structural insights but require experimental cross-validation .
Ethical & Reproducibility Challenges
Q. How can researchers ensure reproducibility in this compound’s preclinical data across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
